![molecular formula C23H21N5O B12408150 Benzoquinoquinoxaline](/img/structure/B12408150.png)
Benzoquinoquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoquinoquinoxaline is a heterocyclic compound with an aminoalkyl side chain. It preferentially binds to DNA triplex structures, intercalating between the bases and stabilizing the triplex conformation . This compound is known for its ability to specifically bind and cleave double-strand DNA at the site of formation of a triplex structure .
Vorbereitungsmethoden
Benzoquinoquinoxaline can be synthesized through various methods. One common synthetic route involves the condensation of ortho-phenylenediamines with 1,2-diketones under specific conditions such as the presence of organic solvents, high temperatures, and strong catalysts . Industrial production methods often utilize similar pathways but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Benzoquinoquinoxaline undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that replace specific functional groups within the compound.
Common reagents and conditions used in these reactions include organic solvents, high temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzoquinoquinoxaline has a wide range of scientific research applications:
Wirkmechanismus
Benzoquinoquinoxaline exerts its effects by preferentially binding to DNA triplex structures. It intercalates between the bases, stabilizing the triplex conformation. When conjugated to 1,10-phenanthroline, it specifically binds and cleaves double-strand DNA at the site of triplex formation . This mechanism involves the formation of Hoogsteen or reverse Hoogsteen hydrogen bonds, which stabilize the triplex structure .
Vergleich Mit ähnlichen Verbindungen
Benzoquinoquinoxaline is similar to other quinoxaline derivatives, such as quinazoline, phthalazine, and cinnoline . its unique ability to stabilize DNA triplex structures and facilitate specific DNA cleavage sets it apart from these compounds. Other similar compounds include:
Quinoxaline: A heterocyclic compound containing a benzene ring fused to a pyrazine ring.
Quinazoline: Another heterocyclic compound with a benzene ring fused to a pyrimidine ring.
Phthalazine: A compound with a benzene ring fused to a pyridazine ring.
Cinnoline: A compound with a benzene ring fused to a pyridazine ring.
This compound’s unique properties make it a valuable tool in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C23H21N5O |
---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
N'-(19-methoxy-2,10,13-triazapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),18,20-undecaen-11-yl)propane-1,3-diamine |
InChI |
InChI=1S/C23H21N5O/c1-29-15-8-9-16-14(13-15)7-10-19-20(16)28-21-17-5-2-3-6-18(17)27-23(22(21)26-19)25-12-4-11-24/h2-3,5-10,13H,4,11-12,24H2,1H3,(H,25,27) |
InChI-Schlüssel |
VLYNNEGUOHUAER-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)N=C4C(=N3)C5=CC=CC=C5N=C4NCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.